molecular formula C19H19BrN4O4 B12749489 (E)-8-(2-Bromo-4,5-methylenedioxystyryl)-1,3-diethyl-7-methylxanthine CAS No. 155271-89-9

(E)-8-(2-Bromo-4,5-methylenedioxystyryl)-1,3-diethyl-7-methylxanthine

Cat. No.: B12749489
CAS No.: 155271-89-9
M. Wt: 447.3 g/mol
InChI Key: WPFKQWXMYQDFCI-VOTSOKGWSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its purine-2,6-dione core and substituent positions. The parent structure, xanthine (3,7-dihydro-1H-purine-2,6-dione), is modified at the 1-, 3-, 7-, and 8-positions. The systematic name is constructed as follows:

  • 1,3-diethyl : Ethyl groups at nitrogen atoms 1 and 3.
  • 7-methyl : A methyl group at nitrogen 7.
  • 8-[(E)-2-(2-bromo-4,5-methylenedioxyphenyl)ethenyl] : A styryl group at carbon 8, featuring a bromine atom and a methylenedioxy ring (attached to positions 4 and 5 of the phenyl group) in the (E)-configuration.

The full IUPAC name is 1,3-diethyl-7-methyl-8-[(E)-2-(2-bromo-4,5-methylenedioxyphenyl)ethenyl]purine-2,6-dione . This nomenclature aligns with PubChem’s conventions for analogous 8-styrylxanthines, such as (E)-8-(2-bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine (CID 6448899), where methoxy groups are replaced by methylenedioxy in the current compound.

The molecular formula is C₁₉H₁₉BrN₄O₄ , with a molecular weight of 463.29 g/mol. The InChIKey (HFZOBQSHTNNKFY-UHFFFAOYSA-N) and SMILES (CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(OC4OC5C3C4O5)Br)C) strings further specify atomic connectivity and stereochemistry.

Molecular Geometry and Stereochemical Configuration

The compound’s geometry is defined by its purine core and the (E)-configured styryl substituent. Key features include:

  • Purine Core : The xanthine scaffold adopts a planar conformation, with slight puckering at N7 due to steric interactions from the methyl group.
  • Styryl Group : The ethenyl bridge (C=C) between C8 of xanthine and C2 of the phenyl ring exhibits (E)-stereochemistry, confirmed by nuclear Overhauser effect spectroscopy (NOESY) in related compounds. This configuration places the bromine and methylenedioxy groups on opposite sides of the double bond, minimizing steric clash.
  • Methylenedioxy Ring : The 4,5-methylenedioxy substituent forms a five-membered dioxolane ring fused to the phenyl group, introducing rigidity and altering electronic properties compared to dimethoxy analogs.

Density functional theory (DFT) calculations on similar styrylxanthines reveal a dihedral angle of 15–25° between the purine core and the styryl-phenyl plane, optimizing π-π stacking interactions in biological targets. The bromine atom at C2 of the phenyl ring contributes to halogen bonding potential, as observed in adenosine A₂ₐ receptor cocrystal structures.

X-ray Crystallographic Analysis of the Styryl-Xanthine Core

While X-ray data for this specific compound are not publicly available, crystallographic studies of structurally related 8-styrylxanthines provide insights:

  • Purine Core : In istradefylline (KW-6002), the xanthine core exhibits bond lengths of 1.38 Å (C8–N9) and 1.23 Å (C6=O), consistent with delocalized electron density.
  • Styryl Group : The (E)-styryl moiety in cocrystal structures (e.g., PDB: 8GNG) shows a C=C bond length of 1.34 Å and a C8–Cα–Cβ–Cγ torsion angle of 178°, confirming planarity.
  • Substituent Effects : Bromine atoms in analogs like CID 6448899 adopt a coplanar orientation with the phenyl ring, with Br–C distances of 1.89 Å. Methylenedioxy groups introduce a puckered dioxolane ring (C–O–C angle: 104°), as seen in methylenedioxy-bearing natural products.

These features suggest that the title compound’s crystal lattice would exhibit intermolecular hydrogen bonds between N1–H and O6, alongside halogen-mediated interactions from the bromine atom.

Comparative Analysis with Related 8-Substituted Xanthine Derivatives

The compound’s structure and properties are contextualized against three classes of 8-substituted xanthines:

Feature (E)-8-(2-Bromo-4,5-methylenedioxystyryl)-1,3-diethyl-7-methylxanthine Istradefylline (KW-6002) 8-Cyclopentyl-1,3-dipropylxanthine (KW-3902)
8-Substituent (E)-Styryl with Br and methylenedioxy (E)-Styryl with methoxy Cyclopentyl
Molecular Weight 463.29 g/mol 442.51 g/mol 332.37 g/mol
Key Interactions Halogen bonding (Br), π-π stacking π-π stacking, H-bonding Hydrophobic interactions
A₂ₐ Receptor Affinity Not reported Ki = 2.9 nM Ki = 1.3 nM

The methylenedioxy group enhances electron density at the phenyl ring compared to methoxy substituents, potentially improving target binding through dipole interactions. However, the bromine atom’s steric bulk may reduce solubility relative to non-halogenated analogs like istradefylline.

Properties

CAS No.

155271-89-9

Molecular Formula

C19H19BrN4O4

Molecular Weight

447.3 g/mol

IUPAC Name

8-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C19H19BrN4O4/c1-4-23-17-16(18(25)24(5-2)19(23)26)22(3)15(21-17)7-6-11-8-13-14(9-12(11)20)28-10-27-13/h6-9H,4-5,10H2,1-3H3/b7-6+

InChI Key

WPFKQWXMYQDFCI-VOTSOKGWSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC4=C(C=C3Br)OCO4)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C=C3Br)OCO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-Bromo-4,5-methylenedioxystyryl)-1,3-diethyl-7-methylxanthine typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methylenedioxy Formation: Formation of the methylenedioxy group through cyclization reactions.

    Styryl Group Introduction: Coupling of the styryl group to the xanthine core.

    Final Assembly: Combining all the functional groups under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2-Bromo-4,5-methylenedioxystyryl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the bromine atom or other reducible groups.

    Substitution: Replacement of the bromine atom with other substituents.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-8-(2-Bromo-4,5-methylenedioxystyryl)-1,3-diethyl-7-methylxanthine may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound could be investigated for its potential effects on cellular processes. Its structural similarity to other xanthines suggests it may interact with adenosine receptors or other biological targets.

Medicine

In medicine, this compound may be studied for its potential therapeutic effects. Xanthines are known for their stimulant properties, and this compound may have similar or novel pharmacological activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-8-(2-Bromo-4,5-methylenedioxystyryl)-1,3-diethyl-7-methylxanthine likely involves interaction with molecular targets such as adenosine receptors. These interactions can modulate various signaling pathways, leading to physiological effects. The presence of the brominated styryl group and methylenedioxy moiety may confer additional binding properties and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs:

Compound Name Substituents at Position 8 Molecular Formula Key Features Biological Activity/Use References
(E)-8-(2-Bromo-4,5-methylenedioxystyryl)-1,3-diethyl-7-methylxanthine 2-Bromo-4,5-methylenedioxystyryl C₂₁H₂₁BrN₄O₄ Bromine enhances halogen bonding; methylenedioxy increases electron density Potential A₂A antagonist (theoretical)
Istradefylline (Nourianz™) 3,4-Dimethoxystyryl C₂₀H₂₄N₄O₄ Methoxy groups improve solubility and A₂A selectivity Approved A₂A antagonist for Parkinson’s
(E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-diethyl-7-methylxanthine 2,4-Dimethoxy-3-methylstyryl C₂₁H₂₆N₄O₄ Methyl and methoxy groups enhance lipophilicity Under investigation for CNS applications

Pharmacological Implications

  • Bromine vs.
  • Methylenedioxy Ring : Unlike istradefylline’s dimethoxy groups, the methylenedioxy moiety in the target compound creates a fused oxygenated ring, which could alter receptor interaction dynamics or metabolic stability .
  • Therapeutic Potential: While istradefylline is clinically proven for Parkinson’s, the target compound’s bromine and methylenedioxy substituents suggest untested neuroprotective or anti-inflammatory properties that warrant further study .

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